molecular formula C17H24ClN5O3S B315840 N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide

Katalognummer: B315840
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: JRLDOIFFCNLULS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide is a complex organic compound that features a variety of functional groups, including a triazole ring, a methoxy group, and a chlorophenoxy moiety

Eigenschaften

Molekularformel

C17H24ClN5O3S

Molekulargewicht

413.9 g/mol

IUPAC-Name

N-tert-butyl-2-[2-chloro-6-methoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]phenoxy]acetamide

InChI

InChI=1S/C17H24ClN5O3S/c1-10-21-22-16(27)23(10)19-8-11-6-12(18)15(13(7-11)25-5)26-9-14(24)20-17(2,3)4/h6-7,19H,8-9H2,1-5H3,(H,20,24)(H,22,27)

InChI-Schlüssel

JRLDOIFFCNLULS-UHFFFAOYSA-N

SMILES

CC1=NNC(=S)N1NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC

Kanonische SMILES

CC1=NNC(=S)N1NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the methoxy and chlorophenoxy groups. The final step involves the formation of the acetamide linkage.

    Triazole Formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Methoxy and Chlorophenoxy Group Introduction: These groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and chlorophenoxy precursors.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with tert-butylamine and acetic anhydride under controlled conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and chlorophenoxy groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.